molecular formula C6H6BrNS B1520866 5-Bromo-2-cyclopropylthiazole CAS No. 1086382-42-4

5-Bromo-2-cyclopropylthiazole

Cat. No.: B1520866
CAS No.: 1086382-42-4
M. Wt: 204.09 g/mol
InChI Key: KLPVDJZMNQSWQE-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylthiazole is a heterocyclic compound containing a bromine atom, a cyclopropyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-cyclopropylthiazole can be synthesized through various methods. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

    Reduction Products: Reduced thiazole derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-cyclopropylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylthiazole involves its interaction with specific molecular targets. Thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiazole: A simpler thiazole derivative with similar reactivity.

    2-Cyclopropyl-thiazole: Lacks the bromine atom but shares the cyclopropyl and thiazole moieties.

    Other Thiazole Derivatives: Various thiazole compounds with different substituents.

Uniqueness

5-Bromo-2-cyclopropylthiazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVDJZMNQSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671735
Record name 5-Bromo-2-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-42-4
Record name 5-Bromo-2-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-cyclopropyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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